molecular formula C11H12BrFO3 B13681362 Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13681362
M. Wt: 291.11 g/mol
InChI Key: CVNOYVDANOGFON-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, along with a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-methoxy-4-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxypropanoate ester group may undergo hydrolysis to release the active hydroxy acid, which can then interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorophenol: Similar in structure but lacks the ester and hydroxypropanoate groups.

    2-(3-Bromo-4-fluorophenyl)acetonitrile: Contains a nitrile group instead of the ester and hydroxypropanoate groups.

Uniqueness

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of its ester, hydroxypropanoate, bromo, and fluoro substituents

Biological Activity

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14BrF O3
  • Molecular Weight : Approximately 291.12 g/mol

The compound features a hydroxypropanoate moiety with a 3-bromo and 4-fluoro substitution on the phenyl ring. The presence of halogen atoms enhances its reactivity, making it a valuable candidate for various applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen substituents (bromine and fluorine) can participate in halogen bonding, influencing the compound's binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo hydrolysis or other chemical transformations, modulating the compound's biological activity.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in biochemical pathways.
  • Receptor Interaction : It may bind to specific receptors, potentially influencing signaling pathways related to inflammation or pain management.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : The compound has been explored for its potential therapeutic properties in managing inflammatory conditions.
  • Pain Management : Its ability to modulate enzyme activity suggests possible applications in pain relief therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interactions :
    • A study demonstrated that the compound acts as a biochemical probe for studying enzyme interactions, revealing its potential role in modulating enzymatic activity related to inflammatory responses.
  • Therapeutic Applications :
    • Research has highlighted its potential as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways, indicating promising applications in drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative.

Compound NameMolecular FormulaBiological Activity
Ethyl 3-(2,5-dimethylphenyl)-3-hydroxypropanoateC13H18O3Anti-inflammatory
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoateC13H14ClO3Analgesic properties

The presence of bromine and fluorine in this compound enhances its binding affinity compared to these similar compounds, potentially leading to greater efficacy in therapeutic applications .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3

InChI Key

CVNOYVDANOGFON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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